Diethyl 2,2'-dimethylbiphenyl-4,4'-dicarboxylate

Descripción general

Descripción

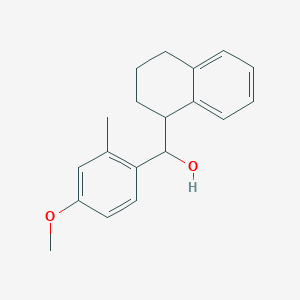

Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate is a planar biphenyldicarboxylic acid ester . It is a chemical compound with the molecular formula C20H22O4 .

Molecular Structure Analysis

The molecular structure of Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate consists of two near-planar aromatic ester groups . The dihedral angle between the aromatic rings is 58.0 (1)° . The two nitro groups are tilted slightly from the plane of the aromatic rings, making dihedral angles of 14.1 (1) and 8.2 (2)° .

Physical And Chemical Properties Analysis

Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate has a molecular weight of 326.4 g/mol . It has a topological polar surface area of 52.6 Ų . The compound has a rotatable bond count of 7 . It has a complexity of 393 .

Aplicaciones Científicas De Investigación

1. Crystal Structure Analysis

Diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and related compounds have been analyzed for their crystal structures, revealing hydrogen-bonding networks. This research provides insights into molecular interactions and structural properties of these compounds (Metcalf & Holt, 2000).

2. Synthesis of Natural Compounds

Efforts have been made in synthesizing natural compounds such as aziridine-2,3-dicarboxylic acid using diethyl dicarboxylate derivatives. These studies contribute to the understanding of synthetic pathways and chemical properties of naturally occurring substances (Legters, Thijs, & Zwanenburg, 1991).

3. Enhanced Synthesis Techniques

Research has been conducted on improving the synthesis of diethyl dicarboxylate derivatives using ultrasound irradiation, demonstrating significant advancements in reaction conditions and yields (Ni et al., 2010).

4. Solid-State Structures and Chirality

Studies on the synthesis of chiral compounds such as diethyl 3,3'-di-tert-butyl-4,4'-dimethyl-2,2'-bipyrrole-5,5'-dicarboxylate have provided insights into the solid-state structures and chirality of organic compounds. These investigations enhance the understanding of stereochemistry in organic molecules (Skowronek & Lightner, 2003).

5. Coordination Polymers

Research on mixed-ligand coordination polymers involving diethyl 2,2'-dimethylbiphenyl-4,4'-dicarboxylate has led to the creation of novel compounds with unique topologies and potential applications in material science (Xie, Wang, & Zeng, 2014).

Safety and Hazards

Safety precautions for handling Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate include wearing personal protective equipment/face protection and ensuring adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335 .

Mecanismo De Acción

Target of Action

The primary targets of Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

As research progresses, we will gain a better understanding of how this compound interacts with its targets and the changes that result from these interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .

Result of Action

As research progresses, we will gain a better understanding of these effects .

Propiedades

IUPAC Name |

ethyl 4-(4-ethoxycarbonyl-2-methylphenyl)-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-5-23-19(21)15-7-9-17(13(3)11-15)18-10-8-16(12-14(18)4)20(22)24-6-2/h7-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAJKEFVVKYKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735391 | |

| Record name | Diethyl 2,2'-dimethyl[1,1'-biphenyl]-4,4'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2,2'-dimethylbiphenyl-4,4'-dicarboxylate | |

CAS RN |

855254-76-1 | |

| Record name | Diethyl 2,2'-dimethyl[1,1'-biphenyl]-4,4'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 4-[(2-propen-1-yloxy)methyl]-](/img/structure/B1428373.png)

![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)

![4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1428381.png)